molecular formula C10H11IN2O B3260764 2-Butoxy-5-iodo-nicotinonitrile CAS No. 334490-72-1

2-Butoxy-5-iodo-nicotinonitrile

Cat. No. B3260764
CAS RN: 334490-72-1
M. Wt: 302.11 g/mol
InChI Key: XDPNTAPLDFIMIQ-UHFFFAOYSA-N
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Description

2-Butoxy-5-iodo-nicotinonitrile, also known as BINN, is an organic compound that has gained significant interest in scientific research and industry due to its unique properties and potential applications. It has a molecular formula of C10H11IN2O and a molecular weight of 302.11 g/mol .


Synthesis Analysis

The synthesis of nicotinonitrile derivatives, such as 2-Butoxy-5-iodo-nicotinonitrile, has been described in the literature . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields . The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo[2,3-b]pyridines in moderate to good yields .


Molecular Structure Analysis

The molecular structure of 2-Butoxy-5-iodo-nicotinonitrile consists of a nicotinonitrile core with a butoxy group at the 2-position and an iodine atom at the 5-position .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[3,4-b]pyridines

    A study by Lavecchia et al. (2004) utilized a derivative of nicotinonitrile, similar to 2-Butoxy-5-iodo-nicotinonitrile, in the synthesis of pyrazolo[3,4-b]pyridines. This process involved indirect iodination and cyclization steps, leading to compounds useful in various chemical applications (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

  • Synthesis of Isoxazol-5-yl-2′-deoxyuridines with Antiviral Activity

    Lee, Park, and Kim (2008) synthesized a library of 5-isoxazol-5-yl-2′-deoxyuridines using a compound similar to 2-Butoxy-5-iodo-nicotinonitrile. These compounds exhibited antiviral activity against herpes simplex viruses and several RNA viruses (Yoon-suk Lee, Sun Min Park, & B. Kim, 2008).

  • Microwave-Assisted Synthesis of Nicotinonitrile Derivatives

    Mekky and Sanad (2022) reported on the microwave-assisted synthesis of nicotinonitrile derivatives, including those similar to 2-Butoxy-5-iodo-nicotinonitrile. These compounds showed promising antibacterial activity against Staphylococcus aureus and Enterococcus faecalis strains (Ahmed E. M. Mekky & S. Sanad, 2022).

Catalysis and Chemical Reactions

  • Ammoxidation of 3-Picoline: Andersson and Lundin (1979) studied the ammoxidation of 3-picoline to nicotinonitrile using vanadium oxide catalysts. This process has relevance in the synthesis pathways involving nicotinonitrile derivatives (Arne Andersson & Sten T. Lundin, 1979).

Biochemical and Pharmacological Research

  • Synthesis and Biological Evaluation of Nicotinonitrile Derivatives: Challa et al. (2021) synthesized 2-amino-4,6-disubstituted nicotinonitrile derivatives, exploring their potential as inhibitors of SIRT1, a protein involved in cellular processes. This highlights the biochemical relevance of compounds structurally related to 2-Butoxy-5-iodo-nicotinonitrile (Chandrasekhar Challa et al., 2021).

properties

IUPAC Name

2-butoxy-5-iodopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O/c1-2-3-4-14-10-8(6-12)5-9(11)7-13-10/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPNTAPLDFIMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=N1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283819
Record name 2-Butoxy-5-iodo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334490-72-1
Record name 2-Butoxy-5-iodo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334490-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butoxy-5-iodo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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